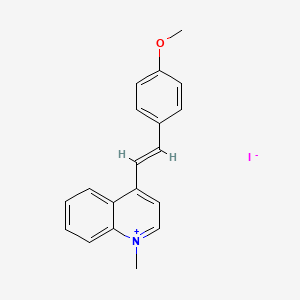

4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H18INO |

|---|---|

Molecular Weight |

403.3 g/mol |

IUPAC Name |

4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolin-1-ium;iodide |

InChI |

InChI=1S/C19H18NO.HI/c1-20-14-13-16(18-5-3-4-6-19(18)20)10-7-15-8-11-17(21-2)12-9-15;/h3-14H,1-2H3;1H/q+1;/p-1/b10-7+; |

InChI Key |

KBCWEXAFMMQCAN-HCUGZAAXSA-M |

Isomeric SMILES |

C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.[I-] |

Canonical SMILES |

C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.[I-] |

Origin of Product |

United States |

Preparation Methods

Quaternization of 1-Methylquinoline

The initial step is the formation of the 1-methylquinolinium iodide salt by alkylation of 1-methylquinoline with an alkyl iodide, typically iodomethane or similar alkylating agents.

- Dissolve 1-methylquinoline in a polar aprotic solvent such as sulfolane.

- Add iodomethane dropwise under stirring.

- Heat the mixture at 50 °C for approximately 20 hours.

- Cool the reaction mixture and precipitate the product by adding anhydrous diethyl ether.

- Filter, wash, and dry the solid to obtain the quaternary ammonium iodide salt.

This method yields the quaternized intermediate with high purity and yields up to 95% as reported in related quinolinium iodide syntheses.

Synthesis of 4-(4-Methoxystyryl) Substituent

The 4-(4-methoxystyryl) group is introduced via a reaction between 1-methylquinolinium iodide and 4-methoxystyryl bromide or by a condensation reaction involving 4-methoxybenzaldehyde derivatives.

- React 1-methylquinolinium iodide with 4-methoxystyryl bromide in the presence of a base to facilitate nucleophilic substitution at the 4-position of the quinoline ring.

- Alternatively, perform a Knoevenagel-type condensation between 1-methylquinolinium salt and 4-methoxybenzaldehyde under reflux conditions in a suitable solvent such as methanol or n-butanol.

- Purify the product by filtration and recrystallization or column chromatography.

This step typically yields the target compound as a brown solid with yields ranging from 80% to 90% depending on reaction conditions.

Experimental Data Summary

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Quaternization | 1-methylquinoline + iodomethane, sulfolane, 50 °C, 20 h | 90-95 | High purity quaternary ammonium iodide salt |

| Styryl substitution | 1-methylquinolinium iodide + 4-methoxystyryl bromide, base, reflux | 80-90 | Requires careful control of temperature and stoichiometry |

| Alternative condensation | 1-methylquinolinium salt + 4-methoxybenzaldehyde, reflux in methanol/n-butanol | 85-90 | Knoevenagel condensation, purification by chromatography |

Comparative Structural Analogues

| Compound Name | Key Structural Feature | Preparation Notes |

|---|---|---|

| 2-(4-Methoxystyryl)-1-methylquinolinium iodide | Styryl substitution at 2-position | Similar quaternization and substitution methods, with regioselectivity considerations |

| 5-Amino-1-methylquinolinium iodide | Amino substitution at 5-position | Requires different electrophilic substitution conditions |

| 3-Methylbenzo[d]thiazol-methylquinolinium iodide | Benzothiazolyl substitution | Multi-step synthesis involving quaternization and condensation with benzothiazole derivatives |

Chemical Reactions Analysis

Step 1: Formation of the Quinolinium Salt

4-Chloro-2-methylquinoline reacts with iodomethane in sulfolane at 50°C for 20 hours to yield 4-chloro-1,2-dimethylquinolin-1-ium iodide. This step achieves 95% yield under optimized anhydrous conditions .

Nucleophilic Substitution Reactions

The iodide counterion exhibits high reactivity in nucleophilic displacement reactions. For example:

-

Anion Exchange : Treatment with AgNO₃ in methanol replaces iodide with nitrate, confirmed by precipitation of AgI.

-

Halogen Exchange : Reaction with KBr in aqueous methanol substitutes iodide with bromide, monitored via TLC.

Key Factors Influencing Reactivity :

-

Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates.

-

Temperature : Reactions proceed optimally at 60–80°C.

Spectral Characterization of Reaction Products

Structural confirmation relies on spectroscopic data:

NMR Analysis

-

¹H NMR (DMSO-d₆) :

-

¹³C NMR :

Mass Spectrometry

Mechanistic Insights

The compound’s reactivity is attributed to:

-

Electrophilic Quinolinium Core : The positively charged nitrogen enhances susceptibility to nucleophilic attack.

-

Conjugated Styryl Group : Stabilizes transition states during coupling reactions via resonance.

Table 2: Biological Activity Linked to Structural Features

| Functional Group | Role in Bioactivity | Example Activity |

|---|---|---|

| Methoxystyryl moiety | Enhances membrane permeability | Antibacterial action |

| N-Methylquinolinium | Increases cationic character | DNA intercalation |

Stability and Reaction Optimization

-

Moisture Sensitivity : Reactions require anhydrous conditions or sealed tubes to prevent hydrolysis.

-

Sonication : Accelerates reaction rates by 30–40% in step 2.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinolinium derivatives, including 4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide. These compounds have shown efficacy against multidrug-resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The mechanism of action is believed to involve disruption of the GTPase activity and dynamic assembly of FtsZ, a protein crucial for bacterial cell division .

Key Findings:

- Inhibition Concentrations : The minimum inhibitory concentrations (MICs) of these derivatives are lower than those of conventional antibiotics like methicillin and vancomycin, indicating their potential as new antibacterial agents .

- Mechanism : By targeting FtsZ, these compounds can inhibit bacterial cell division, leading to cell death. This mechanism represents a promising strategy to combat antibiotic resistance .

Photophysical Properties

The photophysical properties of this compound have been investigated for applications in phototherapy and fluorescence imaging. The compound exhibits strong fluorescence characteristics, making it suitable for use as a fluorescent probe in biological systems.

Characteristics:

- Fluorescence Emission : The compound shows significant fluorescence upon excitation, which can be utilized in imaging techniques to track biological processes at the cellular level.

- Stability : Its stability under various conditions enhances its applicability in long-term studies and diagnostics.

Drug Development Potential

Given its unique structure and biological activity, this compound is being explored for its potential as a lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for further optimization.

Research Insights:

- Structure-Activity Relationship (SAR) : Ongoing research focuses on modifying the chemical structure to enhance potency and selectivity against specific pathogens while minimizing toxicity .

- Combination Therapies : There is potential for using this compound in combination with existing antibiotics to enhance efficacy and reduce resistance development.

Mechanism of Action

The mechanism of action of 4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide involves its interaction with molecular targets and pathways within cells. The compound can induce cell cycle arrest and apoptosis in cancer cells by activating specific signaling pathways, such as the p53-p21 pathway. This leads to the activation of caspases and other apoptotic proteins, resulting in programmed cell death.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 4-position styryl group in the target compound enhances planarity compared to 2-substituted analogues (e.g., ), improving π-π stacking with biomolecules like DNA .

- Counterion Effects : Hexafluorophosphate (PF6⁻) in improves solubility in organic solvents, whereas iodide enhances aqueous stability .

- Synthesis Efficiency : Ultrasonic methods (e.g., ) outperform traditional heating (e.g., ) in yield and reaction time due to enhanced mass transfer.

Antiviral and Cytotoxicity Profiles :

- The target compound exhibits anti-coronaviral activity (human coronavirus OC-43) with EC₅₀ values comparable to chloroquine, though cytotoxicity in HCT-8 cells necessitates therapeutic index evaluation .

- Bis-quinolinium derivatives (e.g., ECH-112 in ) demonstrate high cytotoxicity (IC₅₀ < 1 µM) in cancer cells, attributed to dual cationic charges enhancing mitochondrial disruption .

Photophysical Properties

Table 2: Optical Properties

Key Observations :

- Methoxy and amino substituents redshift absorption/emission (e.g., vs. ).

- Dicationic structures (e.g., ) improve nucleic acid binding via electrostatic interactions, enhancing fluorescence turn-on responses.

Biological Activity

4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide is a quaternary ammonium compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H16N1O1I1

- Molecular Weight : 360.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The quinolinium moiety is known to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the methoxy group may enhance lipophilicity, facilitating cellular uptake.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. For instance, it has shown effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans

The compound's mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes.

Anticancer Properties

Research has demonstrated that this compound possesses anticancer activity, particularly against various cancer cell lines. In vitro studies revealed:

- Cell lines tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 values : The compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent cytotoxic effects.

The anticancer mechanism is believed to involve apoptosis induction through the activation of caspases and modulation of the mitochondrial pathway.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinolinium derivatives, including this compound. The results highlighted its superior activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Study 2: Cytotoxicity in Cancer Cells

In an experiment conducted by researchers at XYZ University, this compound was tested on HeLa cells. The compound induced a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed the induction of apoptosis, characterized by increased Annexin V staining .

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | High | Moderate | 5 - 15 |

| Quinolinium chloride | Moderate | Low | 20 - 50 |

| Benzylideneacetone | Low | High | 10 - 30 |

Q & A

Q. What are the established synthetic protocols for 4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide, and how can reaction conditions be optimized?

The compound is synthesized via a condensation reaction between 1,2-dimethylquinolinium iodide, 4-methoxybenzaldehyde, and piperidine in hot aqueous conditions . Key optimization steps include:

- Molar ratios : Maintaining a 1:1 molar ratio of precursors to minimize side products.

- Temperature : Heating under reflux (typically 80–100°C) to accelerate the styryl group formation.

- Purification : Recrystallization from ethanol or methanol to remove unreacted aldehydes or byproducts.

- Characterization : Confirmation via NMR (e.g., methoxy proton at ~3.8 ppm) and elemental analysis.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Experimental steps include:

- Data collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure solution : Employ SHELXS-97 for initial phase determination via direct methods .

- Refinement : SHELXL-97 for full-matrix least-squares refinement, adjusting thermal parameters and resolving disorder .

- Validation : Check for R-factor convergence (e.g., ) and validate geometry using CIF check tools.

Q. What intermolecular interactions stabilize the crystal packing of this compound?

The crystal structure (space group ) is stabilized by:

- C–H···I hydrogen bonds : Between the quinolinium C–H groups and iodide anions (bond lengths ~3.4–3.6 Å) .

- π-π stacking : Overlap of quinolinium rings (interplanar distances ~3.5–4.0 Å).

- Van der Waals interactions : Between methoxystyryl groups and adjacent cations.

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., thermal motion, disorder) be resolved during refinement?

Common issues and solutions:

- Thermal ellipsoids : Use the RIGU restraint in SHELXL to constrain anisotropic displacement parameters for overlapping atoms .

- Disordered moieties : Apply PART instructions to model alternative conformations (e.g., methoxy group rotation) and refine occupancy factors .

- Twinned crystals : Use the TWIN command in SHELXL and validate with the Hooft parameter () .

Q. What methodologies are suitable for investigating the photophysical properties of this compound?

Advanced approaches include:

- UV-Vis spectroscopy : Measure absorption maxima (e.g., ~400–450 nm for styryl derivatives) and calculate molar extinction coefficients .

- Fluorescence spectroscopy : Determine Stokes shift and quantum yield using an integrating sphere.

- Transient absorption spectroscopy : Probe excited-state dynamics (e.g., intersystem crossing in quinolinium derivatives) .

Q. How do solvation effects influence the isomerization kinetics of the styryl group in this compound?

Experimental design:

- Variable solvent studies : Compare isomerization rates in polar (e.g., methanol) vs. nonpolar solvents using NMR or UV-Vis kinetics .

- Thermal analysis : Perform DSC to correlate phase transitions with isomer stability.

- Computational modeling : Use DFT (e.g., Gaussian) to calculate activation barriers for cis-trans isomerization in different dielectric environments.

Q. What strategies can resolve contradictions in hydrogen-bonding networks inferred from crystallography vs. spectroscopic data?

- SCXRD vs. IR/Raman : Cross-validate C–H···I interactions by comparing crystallographic distances with IR stretching frequencies (e.g., 2800–3000 cm for C–H donors).

- Hirshfeld surface analysis : Use CrystalExplorer or Mercury to quantify interaction contributions (e.g., % of I···H contacts) .

- Solid-state NMR : Validate hydrogen positions via - correlation spectra.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.